molecular formula C18H25N3O7 B10756149 [(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate

[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate

Cat. No.: B10756149
M. Wt: 395.4 g/mol
InChI Key: NUNQIQQEEPOGDJ-VQPNFYLHSA-N
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Description

[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate is a complex organic compound belonging to the class of N-acyl amines. These compounds contain a fatty acid moiety linked to an amine group through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate involves its interaction with specific molecular targets. For instance, it plays a role in beta-lactam antibiotic resistance by generating anhydro-N-acetylmuramic acid-linked peptides, which function as signaling molecules to induce high-level expression of the beta-lactamase AmpC . This interaction highlights its significance in microbial resistance mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate is unique due to its specific combination of functional groups and its role in antibiotic resistance mechanisms. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H25N3O7

Molecular Weight

395.4 g/mol

IUPAC Name

[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C18H25N3O7/c1-2-3-9-13(23)20-14-16(25)15(24)12(10-22)27-17(14)21-28-18(26)19-11-7-5-4-6-8-11/h4-8,12,14-16,22,24-25H,2-3,9-10H2,1H3,(H,19,26)(H,20,23)/b21-17+/t12-,14-,15-,16-/m1/s1

InChI Key

NUNQIQQEEPOGDJ-VQPNFYLHSA-N

Isomeric SMILES

CCCCC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O

Canonical SMILES

CCCCC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O

Origin of Product

United States

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